molecular formula C5H8O3 B7902714 2-Methoxycyclopropanecarboxylic acid CAS No. 53381-04-7

2-Methoxycyclopropanecarboxylic acid

Cat. No. B7902714
CAS RN: 53381-04-7
M. Wt: 116.11 g/mol
InChI Key: LAWCUGGFTNCCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxycyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxycyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxycyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Polymerization of Hybrid 2-Vinylcyclopropanes : Hybrid 2-vinylcyclopropanes, synthesized from 1-methoxycarbonyl-2-vinylcyclopropane-1-carboxylic acid, are used in radical polymerization to produce transparent cross-linked polymers. This process offers potential in the development of new polymer materials (Moszner et al., 1999).

  • Synthesis of Multifunctional 2-Vinylcyclopropanes : Similar to the above study, multifunctional 2-vinylcyclopropanes, derived from 1-methoxycarbonyl-2-vinylcyclopropane-1-carboxylic acid, have been used for creating transparent crosslinked polymers. These polymers demonstrate potential in various applications due to their unique properties (Moszner et al., 1997).

  • Development of Tobacco Flavors : A novel tobacco flavor compound, 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, was prepared using 2-methoxystyrene, illustrating the role of cyclopropanecarboxylic acid derivatives in flavor chemistry (Lu Xin-y, 2013).

  • Photochemistry of 2-Arylcyclopropanecarboxylates : The photochemical behavior of 2-arylcyclopropanecarboxylates, which may include methoxy groups, has been studied. This research provides insights into the photochemical processes of certain cyclopropane derivatives, which could be significant in photodynamic therapy or photochemical synthesis (Noort & Cerfontain, 1979).

  • Interactions of 2-Hydroxycarboxylic Acids with Alkoxysilanes : The study of interactions between monocarboxylic acids and alkoxysilanes, including 2-hydroxycarboxylic acids, demonstrates potential applications in material science and sol-gel silica preparation (Ansell et al., 2007).

properties

IUPAC Name

2-methoxycyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-4-2-3(4)5(6)7/h3-4H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWCUGGFTNCCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60900971
Record name 2-methoxycyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60900971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53381-04-7
Record name 2-methoxycyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60900971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxycyclopropanecarboxylic acid
Reactant of Route 2
2-Methoxycyclopropanecarboxylic acid
Reactant of Route 3
2-Methoxycyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Methoxycyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methoxycyclopropanecarboxylic acid
Reactant of Route 6
2-Methoxycyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.